molecular formula C14H11BrN2O4 B13466362 4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13466362
M. Wt: 351.15 g/mol
InChI Key: KXDJWOIPKLQSRG-UHFFFAOYSA-N
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Description

4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a bromine atom and a dioxoazepane ring, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can help in maintaining precise control over reaction parameters, ensuring consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in various applications .

Mechanism of Action

The mechanism of action of 4-bromo-2-(2,7-dioxoazepan-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This interaction can lead to changes in cellular processes, such as protein degradation, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a bromine atom and a dioxoazepane ring. This structural feature enhances its reactivity and allows for the development of novel derivatives with potentially improved therapeutic properties.

Properties

Molecular Formula

C14H11BrN2O4

Molecular Weight

351.15 g/mol

IUPAC Name

4-bromo-2-(2,7-dioxoazepan-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H11BrN2O4/c15-8-4-1-3-7-11(8)14(21)17(13(7)20)9-5-2-6-10(18)16-12(9)19/h1,3-4,9H,2,5-6H2,(H,16,18,19)

InChI Key

KXDJWOIPKLQSRG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC(=O)C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Br

Origin of Product

United States

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